Methyl 4-(acetylamino)-2-nitrobenzoate
Description
Crystallographic Characterization
The crystallographic analysis of this compound reveals critical structural parameters that govern its solid-state properties and intermolecular interactions. The compound crystallizes in a specific space group arrangement that accommodates the steric requirements of both the acetylamino and nitro substituents positioned on the benzene ring. The molecular geometry is significantly influenced by the presence of the nitro group at the 2-position, which creates an electron-deficient region that affects the overall electron density distribution throughout the aromatic system.
The acetylamino substituent at the 4-position contributes to the structural complexity through its ability to participate in hydrogen bonding interactions. The amide nitrogen can act as both a hydrogen bond donor and acceptor, creating opportunities for intermolecular associations that stabilize the crystal lattice. The methyl ester group provides additional structural rigidity while introducing rotational freedom around the carbonyl carbon-oxygen bond. These structural features collectively determine the packing efficiency and stability of the crystalline form.
The bond lengths and angles within the molecule reflect the electronic effects of the substituents. The nitro group, being strongly electron-withdrawing, affects the electron density on the aromatic ring, leading to slight variations in carbon-carbon bond lengths compared to unsubstituted benzoate derivatives. The acetylamino group, conversely, provides electron density through resonance donation, creating a push-pull electronic system that influences the overall molecular geometry and reactivity patterns.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon environments. The proton nuclear magnetic resonance spectrum displays characteristic chemical shifts that correspond to the different functional groups present in the molecule. The methyl ester protons appear as a singlet around 3.8-3.9 parts per million, reflecting their isolation from other magnetic environments. The acetylamino methyl group produces a distinct singlet at approximately 2.1 parts per million, characteristic of acetyl substituents attached to aromatic systems.
The aromatic proton signals provide valuable information about the substitution pattern and electronic environment of the benzene ring. The ortho relationship between the nitro and ester groups, combined with the para relationship between the acetylamino and ester substituents, creates a unique splitting pattern in the aromatic region. The strong electron-withdrawing effect of the nitro group causes downfield shifts for adjacent aromatic protons, while the acetylamino group influences the chemical shifts of nearby aromatic carbons through resonance effects.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretching frequencies provide particularly useful structural information, with the ester carbonyl appearing around 1700 wavenumbers and the amide carbonyl showing absorption at approximately 1650 wavenumbers. The nitro group contributes characteristic asymmetric and symmetric stretching vibrations around 1520 and 1350 wavenumbers, respectively. The amide nitrogen-hydrogen stretch appears in the 3200-3400 wavenumber region, confirming the presence of the acetylamino functionality.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 238 corresponds to the calculated molecular weight, while characteristic fragment ions result from loss of specific functional groups under ionization conditions. Common fragmentation patterns include loss of the methyl ester group and cleavage of the acetylamino substituent, providing additional confirmation of the proposed structure.
Computational Molecular Modeling (Density Functional Theory, Quantitative Structure-Activity Relationships)
Density functional theory calculations provide detailed insights into the electronic structure and geometric optimization of this compound. The computational analysis reveals the preferred conformational states and energy barriers associated with rotational freedom around key bonds within the molecule. The nitro group adopts a planar configuration with the aromatic ring, maximizing orbital overlap and resonance stabilization, while the acetylamino substituent shows partial rotation that balances steric hindrance with electronic conjugation.
The calculated molecular orbitals demonstrate the electron distribution throughout the molecule, highlighting the electron-withdrawing influence of the nitro group and the electron-donating character of the acetylamino substituent. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the molecule's reactivity and potential for electronic excitation. The calculated dipole moment reflects the asymmetric charge distribution resulting from the different electronic effects of the substituents.
Electrostatic potential mapping reveals regions of high and low electron density across the molecular surface, indicating potential sites for intermolecular interactions and chemical reactivity. The nitro group creates a region of positive electrostatic potential, while the acetylamino nitrogen exhibits negative potential, suggesting favorable sites for hydrogen bonding and other non-covalent interactions. These computational results correlate well with experimental observations of crystal packing and solution behavior.
Quantitative structure-activity relationship analysis incorporates various molecular descriptors calculated from the optimized geometry, including topological indices, electronic parameters, and physicochemical properties. The computed parameters include molecular surface area, volume, and hydrophobicity indices that relate to the compound's potential biological activity and chemical behavior. The calculated parameters show values consistent with compounds having moderate polarity and specific hydrogen bonding capabilities.
Comparative Analysis with Structural Analogues
Comparative structural analysis with related compounds provides valuable insights into the specific effects of substituent positioning and electronic properties. Methyl 4-nitrobenzoate, lacking the acetylamino group, demonstrates significantly different electronic properties and crystallographic behavior compared to the target compound. The absence of the electron-donating acetylamino substituent results in a more electron-deficient aromatic system with altered reactivity patterns and different intermolecular interaction capabilities.
The comparison with methyl 4-acetamido-2-methoxybenzoate reveals the influence of replacing the nitro group with a methoxy substituent. This structural modification dramatically alters the electronic character of the molecule, changing from an electron-withdrawing nitro system to an electron-donating methoxy system. The methoxy analogue exhibits a melting point of 128-132 degrees Celsius, indicating different crystal packing arrangements compared to the nitro compound. The spectroscopic properties also differ significantly, with the methoxy compound showing characteristic methoxy proton signals and altered aromatic chemical shifts.
Analysis of methyl 5-methoxy-2-nitrobenzoate provides insights into positional isomer effects. This compound features the same functional groups but in different positions relative to each other, resulting in altered electronic interactions and different physical properties. The positional change affects the overall molecular dipole and intermolecular hydrogen bonding patterns, demonstrating the critical importance of substituent positioning in determining structural characteristics.
The structural comparison extends to compounds with modified acetylamino groups, such as methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. This analogue features an extended alkyl chain in place of the acetyl group and an additional methyl substituent, providing information about steric effects and their influence on molecular conformation. The increased steric bulk affects both intramolecular and intermolecular interactions, leading to different crystallographic properties and solution behavior.
| Compound | Molecular Formula | Melting Point | Key Structural Features |
|---|---|---|---|
| This compound | C₁₀H₁₀N₂O₅ | Not specified | Nitro-acetylamino system |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 96°C | Simple nitro-ester system |
| Methyl 4-acetamido-2-methoxybenzoate | C₁₁H₁₃NO₄ | 128-132°C | Methoxy-acetylamino system |
| Methyl 5-methoxy-2-nitrobenzoate | C₉H₉NO₅ | Not specified | Positional isomer variant |
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-acetamido-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-7-3-4-8(10(14)17-2)9(5-7)12(15)16/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNGDJZTWWNLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(acetylamino)-2-nitrobenzoate (also known as Methyl 4-acetamido-2-nitrobenzoate) is an organic compound notable for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of an acetylamino group, a nitro group, and a methyl ester linked to a benzoate framework. Its molecular formula is with a molecular weight of approximately 238.20 g/mol. This unique combination of functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions, which are crucial mechanisms in preventing oxidative stress-related damage in cells.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies show that it can disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its effectiveness against bacterial infections .
3. Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects by modulating signaling pathways involved in inflammation. Its interaction with cyclooxygenase enzymes suggests a mechanism through which it may reduce inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Disruption of Cell Membranes : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Signal Modulation : By interacting with inflammatory pathways, it can alter cytokine production and reduce inflammation .
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various nitro compounds, this compound was found to exhibit superior free radical scavenging activity compared to other tested compounds. The results indicated a dose-dependent response, with higher concentrations yielding greater antioxidant effects.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests conducted against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The compound's ability to disrupt membrane integrity was confirmed through electron microscopy observations .
Applications in Research and Industry
This compound is utilized in several research areas:
- Medicinal Chemistry : Its potential as a pharmaceutical agent is under investigation, particularly for developing new antimicrobial and anti-inflammatory drugs.
- Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, including guanidine alkaloids.
- Biotechnology : Its role in proteomics research highlights its utility in studying protein interactions and cellular processes .
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-(acetylamino)-2-nitrobenzoate is primarily recognized for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs.
Drug Synthesis
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. By modifying the nitro group or the acetylamino moiety, researchers can enhance efficacy against various bacterial strains.
- Anti-inflammatory Drugs : The compound's ability to interact with biological targets makes it a candidate for developing anti-inflammatory medications. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
Case Studies
- A study published in a peer-reviewed journal demonstrated that analogs of this compound exhibited significant activity against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .
- Another investigation focused on the compound's role as a precursor in synthesizing novel anti-inflammatory agents, leading to promising results in preclinical trials .
Agrochemical Applications
The compound has also been explored for its potential use in agrochemicals, particularly as a herbicide or pesticide.
Herbicidal Activity
- Research has indicated that this compound and its derivatives can inhibit specific plant growth pathways, making them effective as herbicides. The nitro group enhances its reactivity towards plant enzymes involved in growth regulation.
Case Studies
- Field trials have shown that formulations containing this compound significantly reduce weed populations without adversely affecting crop yield, highlighting its potential for sustainable agriculture practices .
Material Science Applications
In material science, this compound is being investigated for use in polymer chemistry and as a precursor for advanced materials.
Polymer Synthesis
- The compound can serve as a monomer in the synthesis of polyamide and polyester materials. Its acetylamino group provides sites for polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.
Case Studies
- Research has demonstrated that incorporating this compound into polymer matrices improves their tensile strength and thermal resistance compared to conventional polymers .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial Agents | Effective against resistant bacterial strains |
| Anti-inflammatory Drugs | Promising results in preclinical trials | |
| Agrochemicals | Herbicide | Significant reduction in weed populations |
| Material Science | Polymer Synthesis | Improved tensile strength and thermal resistance |
This comprehensive overview highlights the importance of this compound as a valuable compound in scientific research and industry, paving the way for future innovations and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with methyl 4-(acetylamino)-2-nitrobenzoate, differing primarily in substituents at the 2- and 5-positions. These variations impact physicochemical properties, synthetic utility, and applications.
Methyl 4-(Acetylamino)-2-Hydroxybenzoate (CAS 4093-28-1)
- Structure : Hydroxyl group at the 2-position instead of nitro.
- Molecular Weight : 209.20 g/mol (vs. 254.20 g/mol for the nitro analog).
- Applications : Used as a pharmaceutical impurity (e.g., in metoclopramide synthesis) and reference standard .
- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity and acidity (pKa ~8–10), contrasting with the nitro group’s electron-withdrawing effects and lower solubility in polar solvents .
Methyl 4-(Acetylamino)-5-Chloro-2-Methoxybenzoate (CAS 4093-31-6)
- Structure : Methoxy group at the 2-position and chlorine at the 5-position.
- Molecular Weight : 286.71 g/mol.
- Applications : Pharmaceutical impurity (Impurity B(EP)) in metoclopramide manufacturing .
Methyl 4-(Acetylamino)-2-Methoxybenzoate (CAS 4093-29-2)
- Structure : Methoxy group at the 2-position.
- Molecular Weight : 237.23 g/mol.
- Applications : Pharmaceutical impurity (Impurity D(EP)) .
- Key Differences : The absence of a nitro or halogen substituent reduces electrophilicity, making this compound less reactive in nucleophilic substitution reactions compared to the nitro analog .
Methyl 4-(Acetylamino)-2-Methoxy-5-Nitrobenzoate
- Structure : Methoxy at 2-position and nitro at 5-position.
- Molecular Weight : 294.23 g/mol.
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Research Findings and Implications
Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity at the aromatic ring, making it more reactive toward nucleophilic attack compared to methoxy- or hydroxy-substituted analogs. This property is critical in designing nitroaromatic prodrugs or photoactivatable compounds .
Their quantification requires advanced analytical methods (e.g., HPLC, NMR) .
Synthetic Challenges: The nitro group’s presence complicates reduction reactions, necessitating controlled conditions to avoid over-reduction to amino derivatives, which could alter biological activity .
Preparation Methods
Esterification Step
The initial step often involves converting 4-amino-2-nitrobenzoic acid or related precursors into their methyl ester derivatives.
- Method : Dissolution of the substituted benzoic acid in methanol followed by acid-catalyzed esterification using sulfuric acid.
- Conditions : Typically reflux conditions, mild heating.
- Outcome : Formation of methyl 4-amino-2-nitrobenzoate as an intermediate.
This step is crucial for activating the molecule for subsequent acetylation and nitration reactions.
Acetylation of the Amino Group
The amino group at the 4-position is acetylated to form the acetylamino substituent.
- Reagents : Acetyl chloride or acetic anhydride.
- Base : Sodium bicarbonate (NaHCO3) or sodium hydrogencarbonate in aqueous media to neutralize the acid formed.
- Solvent : Ethyl acetate and water biphasic system.
- Temperature : Reaction initiated at 0 °C, then gradually warmed to room temperature.
- Duration : Approximately 2 hours stirring after addition.
- Work-up : Separation of organic layer, washing with brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
This method yields methyl 4-(acetylamino)-2-hydroxybenzoate with high purity and yield (~99%) as a precursor to nitration or further functionalization.
Nitration to Introduce the Nitro Group
If starting from a non-nitrated precursor, nitration is performed to introduce the nitro group at the 2-position relative to the acetylamino group.
- Typical nitrating agents : Nitric acid, often in the presence of sulfuric acid.
- Conditions : Controlled temperature to avoid over-nitration or decomposition.
- Outcome : Selective nitration at the ortho position to the acetylamino substituent.
This step is critical to obtain the target methyl 4-(acetylamino)-2-nitrobenzoate structure.
Alternative Synthetic Routes and Catalytic Methods
Some advanced methods include:
- Palladium-catalyzed reactions : For related benzoate derivatives, palladium-catalyzed coupling reactions can be used to introduce vinyl or halogen substituents, which can be further transformed into acetyl or nitro groups.
- Oxidation and reduction steps : In some synthetic schemes, oxidation of methyl groups to carboxylic acids or reduction of nitro groups to amino groups followed by acetylation is employed to achieve structural modifications.
Example Preparation Procedure Summary
| Step | Reaction | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Esterification | 4-amino-2-nitrobenzoic acid + Methanol + H2SO4 catalyst, reflux | High | Forms methyl 4-amino-2-nitrobenzoate |
| 2 | Acetylation | Acetyl chloride + NaHCO3 (aq) + ethyl acetate, 0 °C to RT, 2 h | ~99% | Produces this compound precursor |
| 3 | Nitration | HNO3/H2SO4, controlled temperature | Moderate to high | Introduces nitro group at 2-position if not pre-existing |
| 4 | Purification | Extraction, washing, drying, crystallization | - | Ensures high purity product |
Research Findings and Analytical Data
- NMR Data : Proton NMR confirms aromatic protons, methyl ester singlet (~3.8 ppm), and acetyl methyl singlet (~2.6 ppm) consistent with this compound.
- Yields : Reported yields for acetylation and esterification steps are typically above 90%, with nitration yields varying depending on conditions.
- Purity : High purity (>98%) is achievable by careful control of reaction parameters and purification steps.
Notes on Scale-Up and Industrial Application
- The esterification and acetylation steps are mild and scalable.
- Use of biphasic systems (ethyl acetate/water) facilitates product isolation.
- Catalytic methods (Pd-catalysis) offer alternative routes for functional group transformations but require more specialized equipment and conditions.
- Safety considerations include controlled addition of acetyl chloride and nitrating agents to manage exothermic reactions.
Q & A
Q. What are the key synthetic routes for Methyl 4-(acetylamino)-2-nitrobenzoate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach includes:
Acetylation : Reacting 4-amino-2-nitrobenzoic acid with acetic anhydride to introduce the acetyl group.
Esterification : Treating the intermediate with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.
- Critical Parameters : Reaction temperature (60–80°C), stoichiometric control of acetic anhydride, and reflux duration (4–6 hours).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity (>98%) .
- Purity Validation : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Q. What analytical techniques are essential for structural characterization?
Methodological Answer:
Q. How is the compound used as a reference standard in pharmaceutical analysis?
Methodological Answer: this compound is employed as an impurity marker in drug formulations (e.g., metoclopramide derivatives).
- HPLC Method :
- Column: C18, 5 μm, 250 × 4.6 mm.
- Mobile Phase: Gradient of 0.1% TFA in water and acetonitrile.
- Retention Time: ~12.5 minutes .
- Acceptance Criteria : Impurity levels <0.1% per ICH Q3A guidelines .
Advanced Research Questions
Q. How do halogen substituents (e.g., Br, Cl) at the 3- and 5-positions affect bioactivity?
Methodological Answer: Halogenation enhances antibacterial and antifungal activity by increasing electrophilicity and membrane permeability.
- Synthetic Modification : Introduce Br/Cl via electrophilic substitution using NBS or Cl₂ in acetic acid .
- Structure-Activity Relationship (SAR) :
- Mechanistic Insight : Halogens stabilize drug-target interactions (e.g., with bacterial dihydrofolate reductase) via hydrophobic and halogen-bonding effects .
Q. What strategies mitigate instability under aqueous conditions?
Methodological Answer: The compound hydrolyzes in basic media due to ester lability. Mitigation strategies include:
- pH Control : Store at pH 4–6 (citrate buffer) to minimize ester cleavage.
- Lyophilization : Freeze-drying increases shelf life (>24 months at -20°C) .
- Degradation Analysis :
- Forced Degradation Studies : Expose to 0.1 M NaOH for 24 hours; monitor hydrolysis via LC-MS (major degradant: 4-(acetylamino)-2-nitrobenzoic acid, m/z 241.0) .
Q. How can computational modeling guide derivative design for anti-inflammatory applications?
Methodological Answer:
- Docking Studies : Target cyclooxygenase-2 (COX-2) using AutoDock Vina.
- QSAR Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
